![molecular formula C27H30ClFN4O B2482528 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 946365-34-0](/img/structure/B2482528.png)

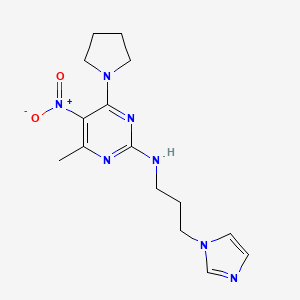

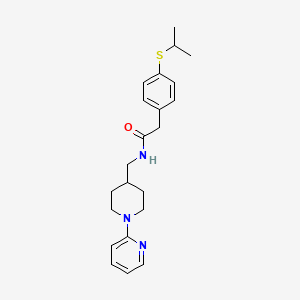

3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is part of a broader class of chemicals that exhibit a range of biological activities due to their complex molecular structure. These activities are largely due to the presence of multiple functional groups that interact with biological systems in diverse ways.

Synthesis Analysis

Synthesis approaches for related compounds often involve multi-step chemical reactions, starting from basic aromatic compounds and incorporating various functional groups through nucleophilic substitution, reduction, and other common organic reactions. For example, the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives demonstrates a methodology that could be adapted for our compound, highlighting the complexity and precision required in chemical synthesis (Walsh et al., 1990).

Scientific Research Applications

Dopamine D3 Receptor Ligands

3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide and its derivatives have been studied extensively for their potential as dopamine D3 receptor ligands. A study explored the structure-affinity relationship of related compounds, indicating that modifications in the aromatic ring linked to the N-1 piperazine ring and intermediate alkyl chain elongation can influence the binding affinity for the D3 receptor, making these compounds of interest in neuropsychiatric disorder research (Leopoldo et al., 2002).

Radioligand for Dopamine D3 Receptors

Derivatives of the compound have been developed as radioligands for dopamine D3 receptors, providing tools for in vitro and in vivo studies. One such derivative demonstrated high affinity and selectivity for dopamine D3 receptors, offering a potential avenue for investigating the role of these receptors in various biological processes and diseases (Xu et al., 2009).

Metabolism and Pharmacokinetics

Investigations into the metabolism and pharmacokinetics of structurally related compounds, like flumatinib, have been conducted. Such studies are crucial for understanding the metabolic pathways, identifying the main metabolites, and optimizing the therapeutic efficacy of drugs (Gong et al., 2010).

Antimicrobial Activity

Certain derivatives of 3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide have demonstrated antimicrobial properties. Studies on synthesized compounds, including those with piperazine derivatives, have shown inhibitory activities against various bacterial strains, making them candidates for further antimicrobial drug development (Mishra & Chundawat, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30ClFN4O/c1-31(2)24-10-6-20(7-11-24)26(19-30-27(34)21-4-3-5-22(28)18-21)33-16-14-32(15-17-33)25-12-8-23(29)9-13-25/h3-13,18,26H,14-17,19H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWZTECWQLWCOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30ClFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2482449.png)

![6-[N'-(thiophene-2-carbonyl)hydrazinecarbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2482451.png)

![8-(4-Chlorophenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2482455.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)